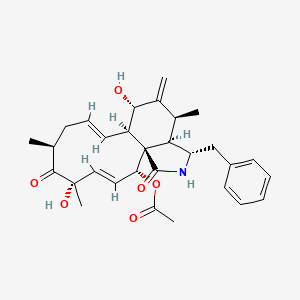

19,20-Epoxycytochalasin D

描述

属性

IUPAC Name |

[(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO6/c1-17-10-9-13-22-26(33)19(3)18(2)25-23(16-21-11-7-6-8-12-21)31-28(35)30(22,25)24(37-20(4)32)14-15-29(5,36)27(17)34/h6-9,11-15,17-18,22-26,33,36H,3,10,16H2,1-2,4-5H3,(H,31,35)/b13-9+,15-14+/t17-,18+,22-,23-,24+,25-,26+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZRWUKZFQQKKV-JHADDHBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](/C=C/[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO6 | |

| Record name | CYTOCHALASIN D | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cytochalasin d appears as needles or fluffy white powder. (NTP, 1992), Solid; [HSDB] White solid; [CAMEO] White powder; [MSDSonline] | |

| Record name | CYTOCHALASIN D | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cytochalasin D | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES FROM ACETONE-PETROLEUM ETHER | |

CAS No. |

22144-77-0 | |

| Record name | CYTOCHALASIN D | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (-)-Cytochalasin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22144-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytochalasin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022144770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7(S),18(R)-dihydroxy-16(S),18-dimethyl-10-phenyl[11]cytochalasa-6(12),13(E),19(E)-triene-1,17-dione 21(R)-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTOCHALASIN D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY9F0FZ3TO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYTOCHALASIN D | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

491 to 500 °F (decomposes) (NTP, 1992), 267-271 °C | |

| Record name | CYTOCHALASIN D | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYTOCHALASIN D | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Unraveling the Core Mechanism of 19,20-Epoxycytochalasin D: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanism of action of 19,20-Epoxycytochalasin D, a potent bioactive fungal metabolite. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents key quantitative data, details experimental methodologies, and visualizes complex biological processes.

Executive Summary

This compound, a member of the cytochalasan family of mycotoxins, exerts its biological effects primarily through the disruption of the actin cytoskeleton.[1][2] This fundamental action triggers a cascade of downstream cellular events, culminating in cell cycle arrest and apoptosis, making it a compound of significant interest for its potential therapeutic applications, particularly in oncology.[3] This guide will dissect the key molecular interactions and signaling pathways modulated by this compound.

Primary Mechanism of Action: Actin Cytoskeleton Disruption

The principal molecular target of this compound is the actin cytoskeleton, a critical component for maintaining cell shape, motility, and division.[2] The compound binds to the barbed (fast-growing) end of actin filaments, a mechanism shared with other cytochalasans.[4] This binding event physically obstructs the addition of new actin monomers, thereby inhibiting filament polymerization and elongation.[2][4] The disruption of the delicate equilibrium between actin polymerization and depolymerization leads to the collapse of actin-based structures and profound changes in cell morphology, such as cell rounding.[4]

Downstream Cellular Consequences

The perturbation of the actin cytoskeleton by this compound initiates a series of signaling cascades that ultimately determine the cell's fate.

Induction of Apoptosis

A primary consequence of treatment with this compound is the induction of programmed cell death, or apoptosis.[1] The disruption of the actin cytoskeleton is perceived by the cell as a stress signal, leading to the activation of apoptotic pathways.[1] Evidence suggests the involvement of the intrinsic (mitochondrial) pathway.[1] This is further corroborated by the activation of key executioner caspases, such as caspase-3/7, which are central to the apoptotic cascade.[1]

Cell Cycle Arrest

In addition to apoptosis, this compound has been shown to induce cell cycle arrest.[2] For the closely related analog, 19,20-epoxycytochalasin C, a dose-dependent arrest in the S phase of the cell cycle has been observed in HT-29 colon cancer cells.[5][6] This suggests that the compound's interference with the cytoskeleton can activate cell cycle checkpoints, preventing cellular proliferation.

Signaling Pathways

While the precise signaling network for this compound is still under full elucidation, studies of related cytochalasans provide a likely model. The disruption of actin filaments can influence the activity of Rho family GTPases (e.g., RhoA, Rac1, and Cdc42), which are master regulators of the cytoskeleton and various signaling pathways.[2] This, in turn, can trigger stress-responsive Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the ERK, JNK, and p38 pathways, which can ultimately converge on the activation of apoptotic machinery.[2]

Quantitative Data

The cytotoxic potential of this compound and its analogs has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| 19,20-Epoxycytochalasin C | HL-60 | Leukemia | 1.11[7] |

| 19,20-Epoxycytochalasin C | HT-29 | Colon Cancer | 0.65[5][8] |

Note: Data for this compound across a wide range of cell lines is not as readily available in the provided search results as for its analog, 19,20-Epoxycytochalasin C. The latter is included for comparative purposes.

Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of action for this compound.

Experimental Workflow Diagram

Caption: A typical workflow for studying this compound's effects.

Experimental Protocols

Cell Viability / Cytotoxicity Assay (MTT Protocol)

This assay measures the metabolic activity of cells as an indicator of viability.[1]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]

-

Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[1]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[1]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).[2]

-

Cell Treatment: Treat cells with this compound for the desired time.[2]

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[2]

-

Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.[2]

-

Incubation: Incubate in the dark for 15 minutes at room temperature.[2]

-

Analysis: Analyze the cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on the cell cycle distribution.

-

Cell Treatment and Harvesting: Treat cells with the compound for the desired time, then harvest and wash with PBS.[5]

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing and fix overnight at -20°C.[3]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution containing RNase.[3][5]

-

Incubation: Incubate for 30-90 minutes at room temperature in the dark.[3][5]

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[3]

Western Blotting for Apoptosis-Related Proteins

This technique allows for the detection and quantification of specific proteins involved in apoptosis.[1]

-

Cell Lysis: After treatment, lyse the cells in an appropriate lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., caspases, Bcl-2 family members) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Discovery and origin of 19,20-Epoxycytochalasin D

An In-Depth Technical Guide to 19,20-Epoxycytochalasin D: Discovery, Origin, and Biological Activity

Introduction

This compound is a naturally occurring fungal metabolite belonging to the cytochalasan family, a diverse group of compounds known for their potent biological activities.[1] Cytochalasans are characterized by a highly substituted perhydro-isoindolone moiety fused to a macrocyclic ring.[1] The primary mechanism of action for this compound, like other cytochalasans, is the disruption of the actin cytoskeleton, a fundamental component of eukaryotic cells essential for maintaining cell shape, motility, and division.[1][2] This interference with actin dynamics underpins its cytotoxic, antiplasmodial, and phytotoxic effects, making it a subject of interest for researchers in drug development.[1][3]

Discovery and Fungal Origin

This compound is produced by several fungal species, predominantly within the Xylariaceae family. These fungi are often found as endophytes or on decaying wood. Known fungal producers include:

The compound is isolated from fermentation cultures of these fungi, typically through a multi-step process of extraction and chromatographic purification.[5][9]

Biosynthesis

The biosynthesis of cytochalasans, including this compound, is initiated by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) enzyme complex.[10] This complex constructs the characteristic molecular backbone. The defining 19,20-epoxide ring is formed in a subsequent tailoring step. Evidence suggests this reaction is catalyzed by a cytochrome P450 monooxygenase, which performs a stereospecific epoxidation of a C19-C20 double bond on a precursor cytochalasan molecule.[10]

Mechanism of Action

The primary molecular target of this compound is the actin cytoskeleton. It binds to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization and elongation by preventing the addition of new actin monomers.[1][2][11] This disruption of actin dynamics triggers downstream signaling cascades, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[1][2] The apoptotic process induced by this class of compounds appears to involve the intrinsic (mitochondrial) pathway.[2]

Quantitative Data: Biological Activities

This compound has demonstrated a range of biological effects, including cytotoxic, antiplasmodial, and phytotoxic activities. Its potency varies depending on the target cell line or organism.

| Compound | Cell Line | Cancer Type / Organism | IC₅₀ (µM) | Reference |

| This compound | BT-549 | Ductal Carcinoma | 7.84 | [3][10] |

| LLC-PK11 | Kidney Epithelial | 8.4 | [3][10] | |

| P-388 | Murine Leukemia | Potent Activity | [6][12] | |

| Plasmodium falciparum | Malaria Parasite | Potent Activity | [1][3] | |

| 19,20-Epoxycytochalasin C | HL-60 | Promyelocytic Leukemia | 1.11 | [4][10][12] |

| HT-29 | Colon Adenocarcinoma | 0.65 | [10][12][13] | |

| A549 | Lung Carcinoma | >10 | [12] | |

| MCF-7 | Breast Adenocarcinoma | >10 | [12] | |

| PC-3 | Prostate Adenocarcinoma | >10 | [12] | |

| 19,20-Epoxycytochalasin Q | HL-60 | Promyelocytic Leukemia | Cytotoxic at 1 µg/mL | [10][14] |

| Vero | Kidney Epithelial | 0.46 µg/mL | [14] | |

| Deacetyl-19,20-epoxycytochalasin Q | HL-60 | Promyelocytic Leukemia | Cytotoxic at 1 µg/mL | [10][14] |

| Vero | Kidney Epithelial | 1.9 µg/mL | [14] |

Experimental Protocols

Fungal Cultivation and Fermentation

This protocol describes the general procedure for cultivating the source fungus to produce secondary metabolites.

-

Organism : Xylaria cf. curta or Rosellinia sanctae-cruciana.[4][5]

-

Media :

-

Procedure :

-

Prepare the chosen medium (e.g., rice or PDB) in flasks and sterilize by autoclaving.

-

Inoculate the sterile medium with a pure culture of the fungus.

-

Incubate the culture. For solid-state fermentation, maintain appropriate temperature and humidity. For liquid cultures, use a shaking incubator to ensure aeration.[5] Incubation times vary depending on the fungal species and growth rate but typically last for several weeks.

-

Extraction and Isolation Workflow

This workflow outlines the bioassay-guided fractionation process to isolate the active compound.

Cell Viability / Cytotoxicity Assay (MTT Protocol)

This assay measures the metabolic activity of cells as an indicator of cell viability.[2]

-

Materials :

-

Human cancer cell lines (e.g., BT-549, HL-60).

-

Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS).[12]

-

96-well plates.

-

This compound stock solution in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

-

Procedure :

-

Cell Seeding : Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[12]

-

Compound Treatment : Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (medium with DMSO) and a negative control (untreated cells).

-

Incubation : Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition : Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

-

Solubilization : Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measurement : Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value by plotting viability against compound concentration.[12]

-

Actin Filament Staining (Phalloidin Staining)

This protocol is used to visualize the effects of this compound on the actin cytoskeleton.[11]

-

Materials :

-

Adherent cells (e.g., U2OS, NIH3T3) grown on glass coverslips.[11]

-

This compound working solution.

-

Phosphate-Buffered Saline (PBS).

-

Fixative (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488).

-

Nuclear counterstain (e.g., DAPI).

-

Mounting medium.

-

-

Procedure :

-

Cell Culture : Seed cells onto coverslips in a culture dish and grow to 50-70% confluency.[11]

-

Treatment : Treat the cells with the desired concentration of this compound for a specified time (e.g., 30 minutes to 2 hours). Include a vehicle control.[11]

-

Fixation : Wash the cells with PBS and then fix them with paraformaldehyde solution for 10-15 minutes at room temperature.

-

Permeabilization : Wash the cells again with PBS and then permeabilize them with Triton X-100 solution for 5-10 minutes.

-

Staining : Wash the cells with PBS. Add the fluorescent phalloidin solution and incubate for 20-30 minutes at room temperature in the dark.[11]

-

Counterstaining : If desired, add DAPI solution to stain the nuclei.

-

Mounting : Wash the coverslips thoroughly with PBS and mount them onto microscope slides using an appropriate mounting medium.

-

Imaging : Visualize the stained cells using a fluorescence microscope. Look for changes in cell morphology and the structure of actin filaments (e.g., collapse of stress fibers, cell rounding).[11]

-

Conclusion

This compound is a bioactive fungal metabolite with significant cytotoxic and antiplasmodial properties.[1] Its mechanism of action, centered on the disruption of the actin cytoskeleton, makes it a valuable tool for cell biology research and a potential lead compound in the development of new therapeutic agents.[1][2] The detailed protocols provided in this guide offer a framework for the isolation, characterization, and biological evaluation of this and related cytochalasan compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structures and Biological Activities of Secondary Metabolites from Xylaria spp - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 19,20-Epoxycytochalasin D: Fungal Origins, Biosynthesis, and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungal metabolite 19,20-Epoxycytochalasin D, a member of the cytochalasan class of natural products. This document details its primary fungal producers, quantitative production data, and detailed experimental protocols for its isolation and characterization. Furthermore, it illustrates key biosynthetic pathways and experimental workflows through detailed diagrams to support further research and development.

Fungal Producers of this compound and Related Compounds

This compound and its analogs are predominantly produced by fungal species within the Xylariaceae family.[1] These endophytic and wood-inhabiting fungi are a rich source for the discovery of novel cytochalasans.[1] The following table summarizes the known fungal sources of this compound and related epoxycytochalasans.

| Fungal Species | Compound(s) | Yield/Concentration | Reference |

| Xylaria cf. curta | This compound, 19,20-epoxycytochalasin C, and other new epoxycytochalasans | Not specified | [1][2] |

| Nemania sp. UM10M | This compound, 19,20-Epoxycytochalasin C | Not specified | [1][3] |

| Rosellinia sanctae-cruciana | This compound and other cytochalasins | Not specified | [1][4] |

| Xylaria hypoxylon | This compound and other epoxycytochalasans | Not specified | [1][5] |

| Nemania diffusa | 19,20-Epoxycytochalasin C and D related compounds | Not specified | [1] |

| Xylaria karyophthora | 19,20-epoxidated cytochalasins | Not specified | [1][6] |

| Diaporthe sp. RJ-47 | deacetyl-19,20-epoxycytochalasin D and other epoxycytochalasans | Not specified | [7] |

| Xylaria sp. sof11 | 19,20-Epoxycytochalasin Q | 440.3 mg/L in optimized medium | [8] |

| Xylaria obovata | 19,20-Epoxycytochalasin Q | Not specified | [1] |

| Phomopsis sp. xz-18 | Pentacyclic cytochalasins (related structures) | 14 mg of a related compound from scaled-up culture | [1] |

Biosynthesis of 19,20-Epoxycytochalasins

The biosynthesis of cytochalasans, including 19,20-epoxy derivatives, is initiated by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) enzyme complex.[8] This complex is responsible for creating the characteristic perhydroisoindolone core fused to a macrocyclic ring.[8] The PKS domains iteratively condense malonyl-CoA units to form a polyketide chain, while the NRPS module activates and incorporates an amino acid, typically phenylalanine or tryptophan.[8]

The formation of the 19,20-epoxide is a post-PKS-NRPS modification.[8] Evidence strongly suggests the involvement of cytochrome P450 monooxygenases (P450s) in this step.[8] These enzymes catalyze the stereospecific epoxidation of a double bond at the C19-C20 position of a precursor cytochalasan, utilizing molecular oxygen and electrons from a partnered NADPH-cytochrome P450 reductase.[8]

Experimental Protocols

The isolation and characterization of this compound from fungal sources is a multi-step process that includes fungal cultivation, extraction, and purification. The following protocols are a synthesis of methodologies described in the cited literature.

Fungal Cultivation

1. Solid-State Fermentation (Rice Medium)

-

Medium: Solid rice medium.

-

Procedure: The endophytic fungus is cultivated on a solid rice medium. Standard mycological techniques are used for media preparation and inoculation.[1]

-

Incubation: The culture is incubated under suitable temperature and humidity to facilitate fungal growth and the production of secondary metabolites.[1]

2. Liquid-State Fermentation (Potato Dextrose Broth)

-

Organism: Rosellinia sanctae-cruciana[1]

-

Medium: Potato Dextrose Broth (PDB).[1]

-

Procedure: The fungal strain is first subcultured on Potato Dextrose Agar (B569324) (PDA) and then inoculated into PDB for submerged fermentation.[9]

-

Incubation: The liquid culture is incubated with shaking to ensure proper aeration and homogenous growth.[1]

3. Agar Plate Cultivation

-

Organism: Nemania diffusa[1]

-

Medium: Malt (B15192052) extract agar medium.[1]

-

Procedure: The fungus is grown on the surface of malt extract agar plates.[1]

-

Incubation: Plates are incubated until sufficient mycelial growth is observed.[1]

Extraction and Purification Workflow

The general workflow for isolating this compound begins with the cultivation of the fungus, followed by fermentation and extraction of secondary metabolites. The crude extract is then subjected to bioassay-guided fractionation to isolate the active compounds. Once a pure compound is obtained, its structure is elucidated using spectroscopic techniques.[10]

Extraction from Solid Culture: The solid fermented substrate is typically extracted with a suitable organic solvent, such as ethyl acetate (B1210297) (EtOAc), to obtain a crude extract containing the secondary metabolites.

Extraction from Liquid Culture: The fungal broth is separated from the mycelia. The broth is then extracted with an appropriate organic solvent.[1]

Purification: The crude extract is subjected to various chromatographic techniques for purification. This may include:

-

Column Chromatography: Using silica (B1680970) gel or other stationary phases to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure compound.[6][11]

Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR experiments are used to determine the chemical structure and stereochemistry.[2][12]

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.[2]

-

X-ray Diffraction: For unambiguous determination of the absolute configuration.[2][12]

Mechanism of Action: Disruption of the Actin Cytoskeleton

The primary molecular target of cytochalasans, including this compound, is the actin cytoskeleton.[10] By binding to the barbed (fast-growing) end of actin filaments, it inhibits the polymerization and elongation of new actin monomers.[10][13] This disruption of actin dynamics has profound effects on cellular processes and triggers downstream signaling cascades that can lead to cell cycle arrest and apoptosis.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biocat.com [biocat.com]

- 4. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structures and Biological Activities of Secondary Metabolites from Xylaria spp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Unveiling the Bioactive Potential of 19,20-Epoxycytochalasin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

19,20-Epoxycytochalasin D is a fungal metabolite belonging to the diverse cytochalasan family of natural products.[1] Isolated from various fungal species, including those from the Nemania and Xylaria genera, this compound has attracted significant interest within the scientific community for its potent biological activities.[1][2] Like other cytochalasans, its primary mechanism of action involves the disruption of the actin cytoskeleton, a fundamental component of eukaryotic cells crucial for maintaining cell shape, motility, and division.[1][3] This interference with core cellular processes underpins its observed cytotoxic, antiplasmodial, and phytotoxic effects, making it a subject of investigation for potential therapeutic applications.[1][4][5] This technical guide provides a comprehensive overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanistic pathways.

Quantitative Biological Data

The biological activity of this compound has been quantified against various cell lines and pathogens. The following tables summarize the available data to facilitate a comparative analysis of its potency.

Table 1: Cytotoxic Activity of this compound against Mammalian Cell Lines

| Cell Line | Cancer Type/Origin | IC₅₀ (µM) | Reference |

| P-388 | Murine Leukemia | 0.16 | [6][7] |

| BT-549 | Ductal Carcinoma | 7.84 | [4][7] |

| LLC-PK11 | Porcine Kidney Epithelial | 8.4 | [4][7] |

| SK-MEL | Skin Melanoma | >10 | [7] |

| KB | Human Epidermoid Carcinoma | >10 | [7] |

| SK-OV-3 | Ovarian Cancer | >10 | [7] |

| Vero | Monkey Kidney Epithelial | >9.1 (non-cytotoxic) | [8] |

Table 2: Antiplasmodial Activity of this compound

| Plasmodium falciparum Strain | Resistance Profile | IC₅₀ (µM) | IC₅₀ (ng/mL) | Reference |

| D6 | Chloroquine-sensitive | ~0.0008 | 0.4 | [8] |

| W2 | Chloroquine-resistant | ~0.0008 | 0.4 | [8] |

| 3D7 | - | 0.00977 | 5.11 | [6] |

Mechanism of Action: Disruption of the Actin Cytoskeleton and Induction of Apoptosis

The primary molecular target of this compound is the actin cytoskeleton.[1] It exerts its effects by binding to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[1][3] This disruption of actin dynamics triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[1] While the precise signaling pathways for this specific compound are not fully elucidated, the mechanism is believed to be similar to that of the closely related and well-studied cytochalasin D.[1] The apoptotic cascade induced by epoxycytochalasins appears to involve the intrinsic (mitochondrial) pathway.[2]

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize the biological activities of this compound.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

-

Materials:

-

96-well plates

-

Human cancer cell lines (e.g., BT-549, P-388)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control (DMSO).[2][5]

-

Incubation: Incubate the plate for 48-72 hours at 37°C.[1][2]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation Assay)

This assay measures the inhibition of P. falciparum growth by quantifying the incorporation of radiolabeled hypoxanthine.[8]

-

Materials:

-

96-well microtiter plates

-

Synchronized ring-stage P. falciparum cultures (1% parasitemia, 2% hematocrit)

-

RPMI 1640 medium supplemented with 10% human serum

-

This compound

-

[³H]-Hypoxanthine

-

Cell harvester

-

Scintillation counter

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the culture medium.

-

Assay Setup: Add the diluted compound and the parasite culture to the wells of a 96-well plate.

-

Incubation: Incubate the plates for 24 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Radiolabeling: Add [³H]-Hypoxanthine to each well and incubate for another 24 hours.

-

Harvesting: Harvest the contents of the wells onto glass fiber filters using a cell harvester.

-

Scintillation Counting: Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value by comparing the radioactivity in treated wells to that in control wells.

-

In Vitro Actin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of actin.[1]

-

Materials:

-

Pyrene-labeled G-actin

-

Polymerization-inducing buffer

-

This compound

-

Fluorometer

-

-

Procedure:

-

Actin Preparation: Prepare pyrene-labeled G-actin.

-

Compound Addition: Add different concentrations of this compound to the reaction mixture.

-

Initiation of Polymerization: Initiate actin polymerization by adding the polymerization-inducing buffer.

-

Fluorescence Measurement: Monitor the increase in pyrene (B120774) fluorescence over time using a fluorometer. An increase in fluorescence corresponds to actin polymerization.[1]

-

Data Analysis: Compare the polymerization rates in the presence of the compound to the control to determine its inhibitory effect.

-

Workflow for Discovery and Characterization

The identification and characterization of bioactive compounds like this compound from fungal sources follow a systematic workflow.

Caption: A typical workflow for the discovery and characterization of fungal metabolites.

Conclusion

This compound is a potent bioactive fungal metabolite that exerts its biological effects primarily through the disruption of the actin cytoskeleton, leading to apoptosis.[2] Its significant antiplasmodial activity, coupled with moderate to weak cytotoxicity against various cancer cell lines, highlights its potential as a lead compound for drug development.[1][6] The provided data and protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this and related compounds in oncology and infectious diseases. Further investigation into its specific downstream signaling pathways and in vivo efficacy is warranted to fully understand its pharmacological profile.

References

An In-depth Technical Guide to 19,20-Epoxycytochalasin D: An Actin Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family of mycotoxins, a class of compounds renowned for their potent effects on the actin cytoskeleton.[1] As a critical component for numerous cellular processes including cell division, motility, and morphology, the actin cytoskeleton presents a key target for therapeutic intervention, particularly in oncology and infectious diseases.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its primary mechanism of action as an inhibitor of actin polymerization. We present collated quantitative data on its biological activities, detailed experimental protocols for its study, and visualizations of its mechanistic pathways and experimental workflows. This document serves as a resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other actin-targeting agents.

Mechanism of Action: Disruption of Actin Dynamics

The primary molecular target of this compound and other cytochalasans is the actin cytoskeleton.[3] Specifically, it interacts with the barbed (fast-growing) end of actin filaments (F-actin).[4] This binding event physically obstructs the addition of new globular actin (G-actin) monomers to the filament, thereby inhibiting polymerization and elongation.[3] While the primary effect is the cessation of filament growth, some evidence suggests that certain cytochalasans may also promote the depolymerization of existing filaments.[4] The net result is a disruption of the dynamic equilibrium between actin polymerization and depolymerization, leading to significant alterations in cell morphology, such as cell rounding and the collapse of actin-based structures like stress fibers.[4] This profound interference with a fundamental cellular process triggers downstream signaling cascades, often culminating in cell cycle arrest and programmed cell death (apoptosis).[3]

Quantitative Data

The biological activity of this compound and its analogs has been quantified primarily through cytotoxicity assays against various cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

Table 1: Cytotoxic Activity of this compound and Related Analogs

| Compound | Cell Line | Cell Type | IC50 (µM) |

| This compound | P-388 | Murine Leukemia | 0.16[1][4] |

| MOLT-4 | Human Leukemia | 10.0[5] | |

| BT-549 | Human Breast Ductal Carcinoma | 7.84[1] | |

| LLC-PK1 | Porcine Kidney Epithelial | 8.4[1] | |

| SK-MEL | Human Skin Melanoma | > 10 | |

| KB | Human Oral Epidermoid Carcinoma | > 10 | |

| SK-OV-3 | Human Ovarian Adenocarcinoma | > 10 | |

| 19,20-Epoxycytochalasin C | HL-60 | Human Promyelocytic Leukemia | 1.11[1] |

| HT-29 | Human Colorectal Adenocarcinoma | 0.65[1] | |

| Various Epoxycytochalasans | A549 | Human Lung Carcinoma | > 10 (for most)[1] |

| SMMC-7721 | Human Hepatocellular Carcinoma | > 10 (for most)[1] | |

| MCF-7 | Human Breast Adenocarcinoma | > 10 (for most)[1] | |

| SW480 | Human Colorectal Adenocarcinoma | > 10 (for most)[1] |

Table 2: Antiplasmodial and Antifungal Activities

| Compound | Organism | Strain | IC50/MIC50 |

| This compound | Plasmodium falciparum | 3D7 (chloroquine-sensitive) | 9.77 nM[3] |

| 19,20-Epoxycytochalasin Q | Saccharomyces cerevisiae | Wild-type | 410 mg/L[6] |

| Saccharomyces cerevisiae | ScΔpdr5 | 55 mg/L[6] |

Signaling Pathways

Disruption of the actin cytoskeleton by this compound acts as a cellular stress signal, initiating apoptotic pathways.[1] While specific signaling cascades for this compound are not fully elucidated, studies on closely related cytochalasans suggest the involvement of the intrinsic (mitochondrial) pathway of apoptosis.[1][3] This pathway is characterized by the release of cytochrome c from the mitochondria, which subsequently activates a caspase cascade, leading to programmed cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological effects of this compound.

In Vitro Actin Polymerization Assay (Pyrene-Based)

This fluorescence-based assay directly monitors the polymerization of G-actin to F-actin in vitro.

-

Materials:

-

Pyrene-labeled G-actin

-

Unlabeled G-actin

-

Polymerization-inducing buffer (e.g., containing KCl and MgCl2)

-

This compound stock solution (in DMSO)

-

Fluorometer

-

-

Protocol:

-

Actin Preparation: Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin.

-

Compound Addition: Add varying concentrations of this compound or vehicle control (DMSO) to the G-actin solution.

-

Initiation of Polymerization: Initiate actin polymerization by adding the polymerization-inducing buffer.

-

Fluorescence Measurement: Immediately begin monitoring the increase in pyrene (B120774) fluorescence over time using a fluorometer (Excitation: ~365 nm, Emission: ~407 nm). An increase in fluorescence corresponds to the incorporation of pyrene-labeled G-actin into F-actin filaments.

-

Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the curve during the elongation phase. The effect of this compound is observed as a decrease in the rate and/or extent of polymerization.

-

Cell Viability / Cytotoxicity Assay (MTT Protocol)

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control.[1]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Visualization of the Actin Cytoskeleton

This protocol uses fluorescence microscopy to visualize the effects of this compound on the actin cytoskeleton.

-

Materials:

-

Cells seeded on glass coverslips in a multi-well plate

-

This compound working solution

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (for fixation)

-

0.1% Triton X-100 in PBS (for permeabilization)

-

Fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin)

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

-

-

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of this compound for a specified time (e.g., 30 minutes to several hours).[4]

-

Fixation: Wash the cells with PBS and then fix with 4% PFA for 10-15 minutes.[4]

-

Permeabilization: Wash with PBS and then permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.[4]

-

Actin Staining: Wash with PBS and then incubate with fluorescently-labeled phalloidin solution for 20-30 minutes in the dark.[4]

-

Nuclear Staining: Wash with PBS and then incubate with DAPI solution for 5 minutes.[4]

-

Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using antifade medium, and visualize using a fluorescence microscope.[4]

-

Conclusion

This compound is a potent inhibitor of actin polymerization with demonstrated cytotoxic and antiplasmodial activities.[1][3] Its mechanism of action, centered on the disruption of the actin cytoskeleton, makes it a valuable tool for cell biology research and a potential lead compound for drug development. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other compounds that target the actin cytoskeleton. Further research is warranted to fully elucidate its specific interactions with actin and its downstream signaling effects to better understand its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. An actin depolymerizing agent 19,20-epoxycytochalasin Q of Xylaria sp. BCC 1067 enhanced antifungal action of azole drugs through ROS-mediated cell death in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cytotoxic Potential of 19,20-Epoxycytochalasin D: A Technical Guide for Cancer Research

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic effects of 19,20-Epoxycytochalasin D, a potent fungal metabolite, on various cancer cell lines. Addressed to researchers, scientists, and drug development professionals, this document outlines the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols to facilitate further investigation into its therapeutic potential.

Overview of this compound

This compound is a natural product belonging to the cytochalasan family of mycotoxins, isolated from fungal species such as Nemania and Xylaria.[1][2] Like other cytochalasans, its primary mode of action involves the disruption of the actin cytoskeleton, a fundamental component of eukaryotic cells responsible for maintaining cell shape, motility, and division.[2][3] This interference with actin polymerization triggers a cascade of cellular events, ultimately leading to programmed cell death (apoptosis), making it a compound of significant interest for its anti-cancer properties.[1][4]

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of this compound and its close analog, 19,20-Epoxycytochalasin C, has been evaluated against a panel of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. It is important to note that IC50 values can vary depending on experimental conditions such as cell density and incubation time.[1][4]

| Cell Line | Cancer Type | Compound | IC50 (µM) |

| P-388 | Murine Leukemia | This compound | 0.16 |

| MOLT-4 | Human Leukemia | This compound | 10.0 |

| BT-549 | Breast Ductal Carcinoma | This compound | Moderate |

| LLC-PK1 | Kidney Epithelial | This compound | Moderate |

| HL-60 | Human Promyelocytic Leukemia | 19,20-Epoxycytochalasin C | 1.11 |

| HT-29 | Human Colorectal Adenocarcinoma | 19,20-Epoxycytochalasin C | 0.65 |

| A549 | Human Lung Carcinoma | 19,20-Epoxycytochalasin C | >10 |

| MCF-7 | Human Breast Adenocarcinoma | 19,20-Epoxycytochalasin C | >10 |

| PC-3 | Human Prostate Adenocarcinoma | 19,20-Epoxycytochalasin C | >10 |

Data sourced from multiple studies.[5][6][7] "Moderate" indicates reported activity where a specific IC50 value was not provided.

Observations:

-

This compound demonstrates potent cytotoxicity against the P-388 murine leukemia cell line.[7]

-

Its analog, 19,20-Epoxycytochalasin C, shows significant activity against HL-60 and HT-29 cell lines.[5][6]

-

The cytotoxic efficacy of these compounds appears to be cell-line specific, with some cell lines exhibiting resistance (IC50 >10 µM).

Mechanism of Action: Induction of Apoptosis via Actin Disruption

The primary mechanism underlying the cytotoxic effects of this compound is the inhibition of actin polymerization.[1] By binding to the barbed end of actin filaments, it prevents the addition of new actin monomers, leading to the depolymerization of the actin cytoskeleton.[1][2] This disruption acts as a cellular stress signal, initiating apoptosis primarily through the intrinsic (mitochondrial) pathway.[1]

The key steps in the proposed signaling cascade are:

-

Actin Cytoskeleton Disruption: The compound directly interferes with actin dynamics.[1]

-

Mitochondrial Stress: The collapse of the cytoskeleton can trigger the mitochondrial apoptosis pathway, altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1]

-

Caspase Activation: An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, starting with the initiator caspase-9, which then activates effector caspases such as caspase-3 and caspase-7.[1]

-

Execution of Apoptosis: Activated effector caspases cleave key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[1]

Some related compounds have also been shown to induce endoplasmic reticulum (ER) stress, which can serve as an independent or converging pathway to apoptosis.[1]

Experimental Protocols

To facilitate reproducible research, this section outlines detailed methodologies for key experiments used to assess the cytotoxic effects of this compound.

Cell Viability / Cytotoxicity Assay (MTT Protocol)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1][2]

-

Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[1]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[1][2]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1][5]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[4]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining) to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.[2][4]

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time.[4]

-

Cell Harvesting: Collect both adherent and floating cells and centrifuge at 300 x g for 5 minutes.[4]

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium (B1200493) Iodide staining solution.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[4]

-

Analysis: Analyze the cells by flow cytometry within 1 hour.[4]

Cell Cycle Analysis

This protocol analyzes the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining of DNA.[4]

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.[4]

-

Cell Fixation: Harvest cells and resuspend the pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C.[4]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution containing RNase A.[4]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[4]

-

Analysis: Analyze the DNA content of the cells by flow cytometry.[4]

Western Blotting for Apoptosis-Related Proteins

This technique allows for the detection and quantification of specific proteins involved in the apoptotic pathway, such as caspases, PARP, Bax, and Bcl-2.[1]

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., anti-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.[1]

Conclusion

This compound is a potent bioactive fungal metabolite that exerts significant cytotoxic effects against various cancer cell lines.[1][4] Its mechanism of action, centered on the disruption of the actin cytoskeleton and subsequent induction of apoptosis via the mitochondrial pathway, presents a compelling avenue for the development of novel anti-cancer therapeutics.[1] The provided data and protocols serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of this compound and the broader class of cytochalasans. Further comprehensive and direct comparative studies are warranted to fully delineate the structure-activity relationship and therapeutic window of this compound.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Antiplasmodial Activity of 19,20-Epoxycytochalasin D against Plasmodium falciparum

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Malaria, a devastating parasitic disease caused by protozoans of the genus Plasmodium, continues to pose a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the urgent discovery and development of novel antimalarial agents with unique mechanisms of action. 19,20-Epoxycytochalasin D, a fungal metabolite, has demonstrated potent in vitro activity against Plasmodium falciparum, the deadliest species causing malaria in humans. This technical guide provides a comprehensive overview of the antiplasmodial properties of this compound, including its efficacy, selectivity, and proposed mechanism of action. Detailed experimental protocols for the evaluation of its activity are also presented to facilitate further research and development in the field of antimalarial drug discovery.

Data Presentation: Efficacy and Cytotoxicity

This compound has exhibited significant inhibitory effects against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The quantitative data on its antiplasmodial efficacy and cytotoxicity against various mammalian cell lines are summarized below for comparative analysis.

Table 1: In Vitro Antiplasmodial Activity of this compound

| Plasmodium falciparum Strain | IC₅₀ (µM) | IC₅₀ (ng/mL) | Reference |

| D6 (chloroquine-sensitive) | ~0.0008 | 0.4 | [1][2][3][4] |

| W2 (chloroquine-resistant) | ~0.0008 | 0.4 | [1][2][3][4] |

| 3D7 | 0.00977 | 5.11 | [1] |

Note: IC₅₀ values were converted from ng/mL to µM using a molecular weight of 493.6 g/mol for this compound.

Table 2: In Vitro Cytotoxicity of this compound against Mammalian Cell Lines

| Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| Vero | Monkey kidney epithelial | >9.1 (non-cytotoxic) | [1][2][3][4] |

| BT-549 | Ductal carcinoma | 7.84 | [2][3][4][5] |

| LLC-PK11 | Porcine kidney epithelial | 8.4 | [2][3][4][5] |

| P388 | Murine leukemia | 0.16 | [2][3][4][6] |

| SK-MEL | Human melanoma | >10 | [2][4] |

| KB | Human oral carcinoma | >10 | [2][4] |

| SK-OV-3 | Human ovarian adenocarcinoma | >10 | [2][4] |

Table 3: Selectivity Index of this compound

| P. falciparum Strain | Mammalian Cell Line | Selectivity Index (SI = IC₅₀ Cell Line / IC₅₀ P. falciparum) |

| W2 | Vero | >11,375 |

| 3D7 | Vero | >931 |

| W2 | P388 | 200 |

The high selectivity index, particularly against the non-cancerous Vero cell line, indicates a favorable therapeutic window for this compound, suggesting it is significantly more toxic to the malaria parasite than to host cells.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures for assessing antimalarial drug efficacy and cytotoxicity.

In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation Method)

This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in Plasmodium.[1][7]

Materials:

-

Plasmodium falciparum culture (synchronized to ring stage)

-

Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)

-

Human erythrocytes (O+)

-

This compound stock solution (in DMSO)

-

[³H]-hypoxanthine

-

96-well microtiter plates

-

Cell harvester and scintillation counter

Protocol:

-

Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

-

Add parasitized erythrocytes (0.5% parasitemia, 2.5% hematocrit) to each well.

-

Incubate the plate for 24 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.

-

Harvest the cells onto a glass fiber filter using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the 50% inhibitory concentration (IC₅₀) by non-linear regression analysis of the dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[8][9]

Materials:

-

Mammalian cell line (e.g., Vero, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microtiter plates

-

Microplate reader

Protocol:

-

Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

-

Add serial dilutions of this compound to the wells and incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (IC₅₀) from the dose-response curve.

Visualizations

Proposed Mechanism of Action

Cytochalasins, including Cytochalasin D, are known to exert their effects by disrupting actin filament function.[10][11][12] The proposed mechanism of action for this compound in Plasmodium falciparum is the inhibition of actin polymerization, which is crucial for various parasite processes, including endocytosis of host cell cytoplasm for nutrient acquisition.[13]

Caption: Proposed mechanism of this compound in P. falciparum.

Experimental Workflow

The general workflow for the in vitro assessment of a potential antiplasmodial compound involves parallel evaluation of its efficacy against the parasite and its toxicity to host cells to determine its selectivity.

Caption: General workflow for in vitro antiplasmodial compound testing.

Conclusion

This compound demonstrates potent and selective in vitro activity against Plasmodium falciparum, including chloroquine-resistant strains. Its likely mechanism of action, the disruption of actin polymerization, presents a potentially novel target for antimalarial therapy. The favorable selectivity index warrants further investigation, including in vivo efficacy and safety studies, to assess its potential as a lead compound for the development of new antimalarial drugs. The detailed protocols provided herein offer a foundation for researchers to build upon in the collective effort to combat malaria.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. This compound - Labchem Catalog [labchem.com.my]

- 4. targetmol.cn [targetmol.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

- 8. scielo.br [scielo.br]

- 9. scielo.br [scielo.br]

- 10. google.com [google.com]

- 11. researchgate.net [researchgate.net]

- 12. Actin polymerization. The mechanism of action of cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Actin is required for endocytic trafficking in the malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Phytotoxic Potential of 19,20-Epoxycytochalasin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

19,20-Epoxycytochalasin D, a member of the cytochalasan family of fungal metabolites, has garnered significant interest for its diverse biological activities, including cytotoxic and antiplasmodial effects.[1][2] While its impact on animal cells is relatively well-documented, its phytotoxic properties present a promising yet underexplored area for agricultural and herbicidal research. This technical guide synthesizes the current understanding of this compound's phytotoxicity, detailing its mechanism of action, providing hypothetical experimental protocols based on established methodologies, and outlining potential signaling pathways in plants. The information is presented to facilitate further research and application in plant science and drug development.

Introduction

This compound is a natural compound produced by various endophytic and wood-inhabiting fungi, predominantly from the Xylaria and Nemania genera.[3][4] Like other cytochalasans, its primary mode of action involves the disruption of the actin cytoskeleton, a fundamental component of eukaryotic cells responsible for numerous critical processes.[1][2] This disruption triggers a cascade of cellular events, leading to growth inhibition and cell death. While much of the research has focused on its potential as an anti-cancer agent, its demonstrated phytotoxicity suggests a potential role in the development of novel herbicides.[5][6] This guide provides a comprehensive overview of the phytotoxic properties of this compound, intended to serve as a foundational resource for researchers in the field.

Mechanism of Action: Disruption of the Plant Actin Cytoskeleton

The core mechanism behind the phytotoxic effects of this compound is its interaction with the plant actin cytoskeleton.[1] By binding to the barbed (fast-growing) end of actin filaments, it effectively caps (B75204) the filament, preventing the addition of new actin monomers and leading to the disassembly of existing filaments.[7] This disruption of actin dynamics has profound consequences for plant cells, impacting:

-

Cell Division (Cytokinesis): The formation of the contractile ring, essential for cell division, is an actin-dependent process. Inhibition of actin polymerization by this compound can lead to the formation of multinucleated cells and arrest of cell proliferation.[7]

-

Cell Expansion and Morphogenesis: The organized deposition of cell wall material, which dictates plant cell shape and growth, is guided by the actin cytoskeleton. Disruption of this network can lead to aberrant cell morphology and inhibited growth.

-

Organelle Trafficking and Positioning: The movement and positioning of chloroplasts, mitochondria, and other organelles within the plant cell are facilitated by the actin cytoskeleton. Interference with this process can disrupt cellular metabolism and function.

-

Tip Growth: Processes like root hair and pollen tube elongation are highly dependent on a dynamic actin cytoskeleton at the growing tip. This compound can severely inhibit these processes.

Quantitative Phytotoxicity Data

While several sources confirm the phytotoxic nature of this compound, specific quantitative data, such as IC50 values for the inhibition of germination or root growth of specific plant species, are not extensively available in the reviewed literature.[1][5][6] The data that is available primarily focuses on its cytotoxic effects on various cancer cell lines.

Table 1: Cytotoxic Activity of this compound and Related Compounds (for reference)

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference(s) |

| P-388 | Murine Leukemia | This compound | Potent Activity (not specified) | [8] |

| BT-549 | Human Breast Carcinoma | This compound | 7.84 | [6] |

| LLC-PK11 | Pig Kidney Epithelial | This compound | 8.4 | [6] |

| HL-60 | Human Promyelocytic Leukemia | 19,20-Epoxycytochalasin C | 1.11 | [3][8] |

| HT-29 | Human Colon Adenocarcinoma | 19,20-Epoxycytochalasin C | 0.65 | [8] |

| MCF-7 | Human Breast Adenocarcinoma | 19,20-Epoxycytochalasin Q | - | [9] |

| SF-268 | Human Glioblastoma | 19,20-Epoxycytochalasin Q | - | [9] |

Note: This table is provided for context on the compound's general bioactivity. Further research is critically needed to establish quantitative phytotoxicity data.

Experimental Protocols for Phytotoxicity Assessment

The following are detailed, generalized protocols for assessing the phytotoxic effects of this compound on plants, based on standard bioassay methodologies.[10][11][12]

Seed Germination and Seedling Growth Bioassay

This bioassay is a fundamental method for evaluating the impact of a compound on early plant development.[10][11]

Materials:

-

Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce (Lactuca sativa), or cress (Lepidium sativum)).

-